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Compound of Interest

Compound Name: 5-(4-Fluorophenoxy)valeric Acid

CAS No.: 347867-75-8

Cat. No.: B1322480

Get Quote

An In-Depth Technical Guide on the Theoretical Profiling of 5-(4-Fluorophenoxy)valeric Acid

Executive Summary
5-(4-Fluorophenoxy)valeric acid (CAS: 347867-75-8) represents a critical structural scaffold

in medicinal chemistry, specifically within the class of phenoxyalkylcarboxylic acids. Structurally

analogous to established lipid-regulating agents like gemfibrozil and fenofibric acid, this

compound integrates a lipophilic fluorinated phenyl tail with a hydrophilic carboxylic acid

headgroup, linked by a flexible alkyl ether spacer.

This guide provides a comprehensive theoretical framework for analyzing this molecule,

synthesizing Density Functional Theory (DFT) predictions, vibrational spectroscopy

assignments, and molecular docking protocols targeting Peroxisome Proliferator-Activated

Receptors (PPARs). It serves as a blueprint for researchers investigating halogenated

pharmacophores and metabolic stability in drug design.
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To accurately predict the physicochemical behavior of 5-(4-Fluorophenoxy)valeric acid, a

rigorous computational protocol is required. The standard accepted methodology for this class

of organic acids involves hybrid functional DFT.

Computational Protocol (Standard of Care)
Parameter Specification Rationale

Theory Level DFT / B3LYP

Balances computational cost

with accuracy for organic

electronic states.

Basis Set 6-311++G(d,p)

Diffuse functions (++) are

critical for the lone pairs on

Oxygen and Fluorine;

polarization functions (d,p)

account for the flexible alkyl

chain.

Solvation Model PCM (Water/Ethanol)

Simulates physiological or

formulation environments

(Polarizable Continuum

Model).

Frequency Calc Harmonic Approx.

Confirms the optimized

geometry is a true minimum

(no imaginary frequencies).

Geometric Optimization & Conformational Analysis
The molecule exhibits significant conformational flexibility due to the central valeric (pentanoic)

chain.

Ether Linkage (

): The bond angle is predicted to stabilize around 117°–119°, typical for aryl alkyl ethers,
allowing the phenyl ring to tilt relative to the alkyl chain.

Alkyl Chain (
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): The anti (trans) conformation is thermodynamically favored in the gas phase due to
minimized steric hindrance, but gauche conformers become relevant in the active site of
enzymes (e.g., PPAR binding pockets) to adopt a "U-shaped" bioactive conformation.

Carboxylic Head: In the gas phase, the molecule likely forms a cyclic dimer via

intermolecular hydrogen bonding (

), a standard feature of carboxylic acids.

Electronic Properties & Reactivity Descriptors
Understanding the distribution of electron density is vital for predicting how this ligand interacts

with protein targets.

Frontier Molecular Orbitals (FMO)
HOMO (Highest Occupied Molecular Orbital): Localized primarily on the 4-fluorophenoxy

moiety. The oxygen lone pairs and the aromatic

-system act as the electron donors.

LUMO (Lowest Unoccupied Molecular Orbital): Localized on the carboxylic acid carbonyl (

) group and the aromatic ring

system.

Band Gap (

): A large HOMO-LUMO gap (typically ~5.0–5.5 eV for such systems) indicates high chemical
stability (hardness), suggesting the molecule is not prone to spontaneous degradation under
standard physiological conditions.

Molecular Electrostatic Potential (MEP)
The MEP map reveals the reactive sites for non-covalent bonding:

Negative Potential (Red): Concentrated on the carbonyl oxygen and the ether oxygen,

serving as Hydrogen Bond Acceptors (HBA).
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Positive Potential (Blue): Concentrated on the hydroxyl proton of the carboxylic acid

(Hydrogen Bond Donor) and, to a lesser extent, the alkyl protons.

Neutral/Hydrophobic (Green): The fluorine atom typically shows a neutral to slightly negative

belt but possesses a "

-hole" (positive cap) along the C-F bond axis, enabling halogen bonding with carbonyl
backbone residues in proteins.

Vibrational Spectroscopy Profiling
Theoretical vibrational analysis (scaled by ~0.961 for B3LYP) provides a fingerprint for

identification.

Vibrational Mode

Predicted
Frequency (

)

Intensity Description

O-H Stretch 3500–3200 (broad) Medium
H-bonded carboxylic

acid dimer.

C=O Stretch 1720–1750 Strong

Characteristic

carbonyl peak; shifts

depending on H-

bonding status.

Ar C=C Stretch 1580–1600 Medium
Aromatic ring

breathing modes.

C-O-C Stretch 1240–1260 Strong
Aryl-alkyl ether

asymmetric stretch.

C-F Stretch 1150–1200 Strong

Unique marker for the

fluorinated analog;

highly diagnostic.
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The biological relevance of 5-(4-Fluorophenoxy)valeric acid lies in its potential as a PPAR

agonist. The structural similarity to gemfibrozil suggests a specific binding mode.

Docking Target: PPAR (PDB ID: 1I7G)
Binding Pocket: The ligand binding domain (LBD) of PPAR

is large and Y-shaped.

Anchor 1 (Acidic Head): The carboxylate group forms a salt bridge/hydrogen bond network

with Tyr464, His440, and Ser280. This interaction stabilizes the Helix 12 conformation, which

is crucial for co-activator recruitment.

Anchor 2 (Hydrophobic Tail): The 4-fluorophenyl group occupies the hydrophobic arm of the

pocket. The Fluorine atom enhances lipophilicity and may engage in hydrophobic contacts

with Phe273 or Ile339.

Linker Function: The valeric alkyl chain acts as a "spacer," positioning the aromatic tail and

acidic head at the optimal distance (~8–10 Å) to bridge the sub-pockets.
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Figure 1: Pharmacophore mapping of 5-(4-Fluorophenoxy)valeric acid within the PPAR

ligand-binding domain.[1]
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To validate the theoretical models, the following experimental workflow is recommended:

Synthesis: Williamson ether synthesis reacting 4-fluorophenol with ethyl 5-bromovalerate,

followed by alkaline hydrolysis.

Crystallography: Grow single crystals (slow evaporation from ethanol/water) to determine the

exact solid-state conformer (often different from gas phase DFT).

Bioassay: Perform a PPAR

reporter gene assay (luciferase) to quantify

values, using Fenofibrate as a positive control.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?
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Contact our Ph.D. Support Team for a compatibility check
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